molecular formula C20H14N2S3 B5188667 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole

2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole

Cat. No. B5188667
M. Wt: 378.5 g/mol
InChI Key: JPHOWWQQQHFOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole, also known as TMB, is a heterocyclic compound that has been widely used in scientific research for its unique properties. This compound is a derivative of benzothiazole and is synthesized through a multi-step process. TMB has been extensively studied for its application in various fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole is not fully understood. However, it is believed to act as a nucleic acid intercalator, binding to DNA and RNA and disrupting their function. 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole in lab experiments is its unique properties. 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole is a fluorescent probe that can be used to detect metal ions in biological samples. Additionally, 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole has anti-cancer properties and is being studied for its potential use in cancer therapy. However, one of the limitations of using 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole in lab experiments is its complex synthesis process. This can make it difficult and time-consuming to obtain large quantities of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole for use in experiments.

Future Directions

There are many potential future directions for the study of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole. One area of research is the development of new materials, including polymers and liquid crystals, using 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole as a building block. Additionally, 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole is being studied for its potential use in cancer therapy. Future research may focus on optimizing the synthesis of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole and exploring its potential use in other areas, such as the treatment of inflammatory diseases. Overall, 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole involves several steps, including the condensation of 2-aminobenzenethiol with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzenethiol. This intermediate is then reacted with 2,5-dimethylthiophene to form 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole. The synthesis of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole is a complex and time-consuming process that requires careful attention to detail.

Scientific Research Applications

2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole has been used extensively in scientific research for its unique properties. It has been shown to have anti-cancer properties and is being studied for its potential use in cancer therapy. 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole has been studied for its potential use in the development of new materials, including polymers and liquid crystals.

properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylmethyl)thiophen-2-yl]methyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2S3/c1-3-7-17-15(5-1)21-19(24-17)11-13-9-10-14(23-13)12-20-22-16-6-2-4-8-18(16)25-20/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHOWWQQQHFOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(S3)CC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.